2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3-benzoxazole moiety linked via a sulfanyl group to an acetamide backbone, which is further substituted with a tetrahydrofuran (oxolan)-containing pyrazole ring. Such structural features are common in medicinal chemistry for targeting enzymes or receptors with hydrophobic and polar interaction sites .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(10-24-16-19-13-3-1-2-4-14(13)23-16)18-11-7-17-20(8-11)12-5-6-22-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYLPLOGBIBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves the following steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether formation: The benzo[d]oxazole is then reacted with a thiol to form the thioether linkage.
Pyrazole synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-dicarbonyl compound.
Coupling reaction: Finally, the benzo[d]oxazol-2-ylthio moiety is coupled with the pyrazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied using docking and binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. For example, in anti-tubercular activity, it may inhibit the function of key enzymes in the Mycobacterium tuberculosis bacterium . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Key Structural Features and Analogues
The compound’s structural uniqueness lies in its 1,3-benzoxazole sulfanyl and oxolan-pyrazole groups. Below is a comparison with analogous compounds (Table 1):
Critical Analysis of Structural Divergence
In contrast, quinazoline-2,4-dione () offers hydrogen-bonding carbonyl groups, enhancing interactions with enzymatic active sites . Benzotriazole () introduces a bulkier, nitrogen-rich heterocycle, likely influencing steric hindrance and binding specificity compared to benzoxazole .
Substituent Effects :
- The oxolan-3-yl-pyrazole substituent improves solubility due to the oxygen-rich tetrahydrofuran ring, a feature absent in analogues like the methylsulfanylphenyl group () or halogenated aryl systems ().
- Spirocyclic systems () introduce conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility compared to the target compound’s simpler pyrazole-oxolan motif .
Hydrogen-Bonding Patterns :
- Compounds like ’s dichlorophenyl acetamide derivative form R₂²(10) hydrogen-bonding dimers via amide groups, a feature critical for crystal packing and stability . The target compound’s benzoxazole sulfanyl group may similarly participate in intermolecular interactions, though direct crystallographic data is unavailable.
Implications for Drug Design
Biological Activity
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzoxazole moiety linked to a sulfanyl group and an acetamide functional group. The synthesis typically involves the reaction of 2-mercaptobenzoxazole with appropriate acyl chlorides under basic conditions. For instance, the synthesis can be carried out using triethylamine as a base in dichloromethane or chloroform as solvents.
Antimicrobial Properties
Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. In studies involving related compounds, minimal inhibitory concentrations (MIC) were determined against various bacterial strains, including Bacillus subtilis and Escherichia coli. The presence of electron-donating groups in the structure often enhances antibacterial activity . Although specific data for this compound is limited, it is hypothesized that similar structural motifs may confer antimicrobial properties.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been explored extensively. For example, studies on related thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (liver carcinoma). These compounds often demonstrate IC50 values lower than conventional chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) suggests that modifications on the benzoxazole ring can significantly influence anticancer efficacy.
The proposed mechanisms by which benzoxazole derivatives exert their biological effects include:
- Inhibition of Protein Kinases : Some compounds have been shown to inhibit key signaling pathways involved in cancer progression.
- Apoptosis Induction : Activation of caspases and modulation of cell cycle progression are common pathways leading to apoptosis in cancer cells.
Case Studies
A study investigating related compounds found that specific substitutions on the benzoxazole ring enhanced biological activity. For instance, compounds with methoxy or dimethylamino substituents exhibited superior antibacterial properties compared to their unsubstituted counterparts .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 5 | Antibacterial |
| Compound B | 10 | Anticancer |
| Compound C | 15 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
